molecular formula C5H9N3O2 B15132940 5-(Methylamino)-1,3-diazinane-2,4-dione

5-(Methylamino)-1,3-diazinane-2,4-dione

Cat. No.: B15132940
M. Wt: 143.14 g/mol
InChI Key: YXYXQSUAMUFDIR-UHFFFAOYSA-N
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Description

5-(Methylamino)-1,3-diazinane-2,4-dione is a chemical compound that belongs to the class of diazines This compound is characterized by the presence of a diazinane ring, which is a six-membered ring containing two nitrogen atoms The methylamino group attached to the ring adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylamino)-1,3-diazinane-2,4-dione typically involves the cyclization of suitable precursors. One common method involves the reaction of a methylamine derivative with a diazine precursor under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Methylamino)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

5-(Methylamino)-1,3-diazinane-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological systems and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 5-(Methylamino)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Methylamino)-1,3-diazinane-2,4-dione is unique due to its specific ring structure and the presence of the methylamino group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C5H9N3O2

Molecular Weight

143.14 g/mol

IUPAC Name

5-(methylamino)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C5H9N3O2/c1-6-3-2-7-5(10)8-4(3)9/h3,6H,2H2,1H3,(H2,7,8,9,10)

InChI Key

YXYXQSUAMUFDIR-UHFFFAOYSA-N

Canonical SMILES

CNC1CNC(=O)NC1=O

Origin of Product

United States

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